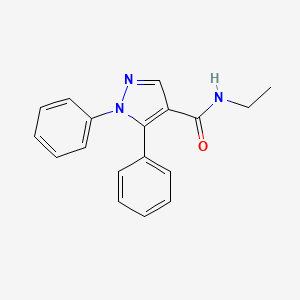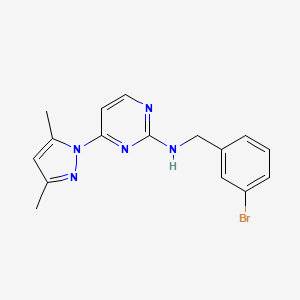
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, including “N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide”, are considered medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties . They have been used in various therapeutic areas such as antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
Anticancer Activity
Some pyrazole derivatives have shown promising anticancer activity. For instance, certain analogues have exhibited greater capability compared to standard reference drugs in cytotoxic activity .
Antimicrobial Activity
Pyrazole derivatives have been synthesized as potential antimicrobial agents. A multicomponent and green synthetic route for the synthesis of pyrano pyrazole derivatives as antioxidants and antimicrobial agents has been reported .
Anti-Inflammatory Activity
Pyrazole derivatives are known to have anti-inflammatory properties. For example, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole unit .
Antifungal Activity
Pyrazoles have been recognized for their antifungal properties. They have been used as active ingredients in antifungal medications .
Agriculture
In the field of agriculture, pyrazole derivatives have been used as herbicides. Their unique chemical structure allows them to effectively control the growth of unwanted plants .
Antioxidant Activity
Pyrazole derivatives have been synthesized as potential antioxidants. Their unique chemical structure allows them to neutralize harmful free radicals in the body .
Antidiabetic Agents
Pyrazole derivatives have been recognized for their antidiabetic properties. They have been used as active ingredients in antidiabetic medications .
Mechanism of Action
Target of Action
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a derivative of pyrazole, a heterocyclic compound that exhibits a wide spectrum of biological properties Pyrazole derivatives have been found to interact with various targets in the body, including enzymes, receptors, and proteins, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Biochemical Pathways
For example, inhibition of COX-2 by some pyrazole derivatives can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .
Pharmacokinetics
For instance, N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide has a molecular weight of 291.354, which is within the range generally considered favorable for oral bioavailability.
Result of Action
Based on the known activities of pyrazole derivatives, this compound may exert anti-inflammatory effects through the inhibition of cox-2
properties
IUPAC Name |
N-ethyl-1,5-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-19-18(22)16-13-20-21(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUOOACKHWONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)
![2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2823784.png)
![(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2823786.png)

![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823792.png)
![4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2823793.png)



![2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)
![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)
![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)